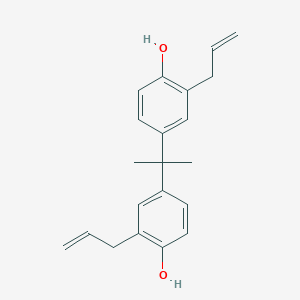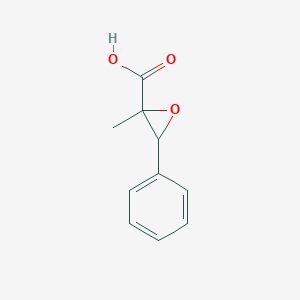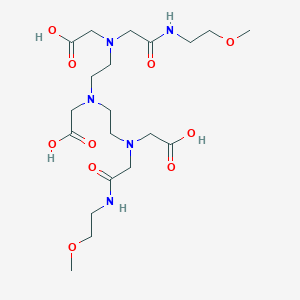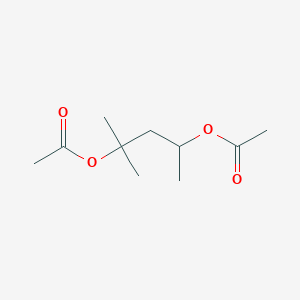
2-Methyl-2,4-pentanediol diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,4-pentanediol diacetate, also known as MPD diacetate, is a colorless and odorless liquid that is widely used in various industries. It is a versatile solvent and a common ingredient in paints, coatings, and adhesives. MPD diacetate is also used as a flavoring agent in food and beverages.
Aplicaciones Científicas De Investigación
2-Methyl-2,4-pentanediol diacetate diacetate has been extensively studied in various scientific research fields. It is commonly used as a solvent in the synthesis of organic compounds. This compound diacetate has been used as a solvent for the synthesis of polyurethane coatings, which have excellent mechanical properties and are widely used in the automotive and aerospace industries. This compound diacetate has also been used as a solvent in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,4-pentanediol diacetate diacetate is not well understood. However, it is believed to act as a polar aprotic solvent, which can dissolve polar and nonpolar compounds. This compound diacetate can also act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between solute molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound diacetate. However, it is believed to be non-toxic and non-carcinogenic. This compound diacetate has been shown to have low acute toxicity in rats and has not been found to cause any adverse effects in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-2,4-pentanediol diacetate diacetate has several advantages as a solvent for lab experiments. It has a low vapor pressure, which makes it easy to handle and reduces the risk of exposure to toxic fumes. This compound diacetate is also a good solvent for a wide range of organic compounds, which makes it versatile and useful in various scientific research fields. However, this compound diacetate has some limitations. It is not a good solvent for inorganic compounds and is not suitable for use in some types of reactions, such as acid-catalyzed reactions.
Direcciones Futuras
For the study of 2-Methyl-2,4-pentanediol diacetate diacetate include the synthesis of new chiral compounds, the use of this compound diacetate in the synthesis of new polyurethane coatings and pharmaceutical compounds, and the study of its toxicity and environmental impact.
Métodos De Síntesis
2-Methyl-2,4-pentanediol diacetate diacetate can be synthesized by the reaction between 2-methyl-2,4-pentanediol and acetic anhydride. The reaction is catalyzed by a strong acid such as sulfuric acid. The resulting product is purified through distillation to obtain the final product.
Propiedades
Número CAS |
1637-24-7 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(4-acetyloxy-4-methylpentan-2-yl) acetate |
InChI |
InChI=1S/C10H18O4/c1-7(13-8(2)11)6-10(4,5)14-9(3)12/h7H,6H2,1-5H3 |
Clave InChI |
PTPLKZHLDXVIBT-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(CC(C)(C)OC(=O)C)OC(=O)C |
Otros números CAS |
1637-24-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



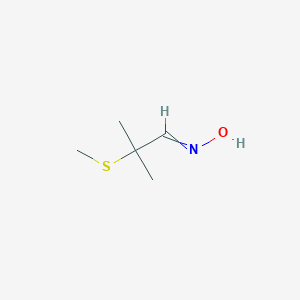
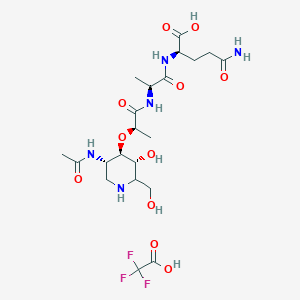
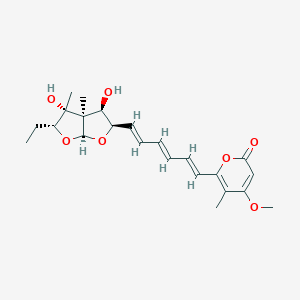
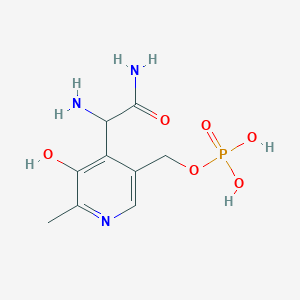
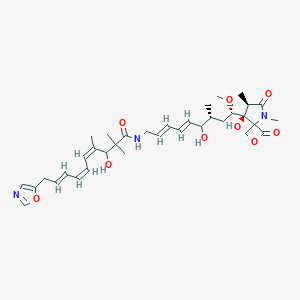
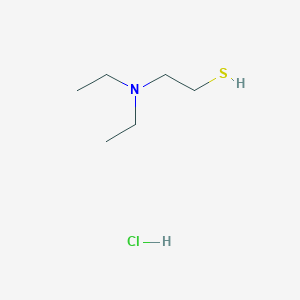
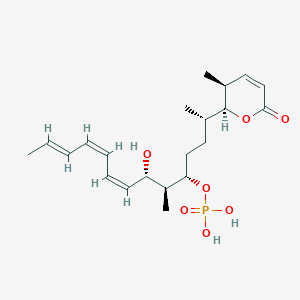
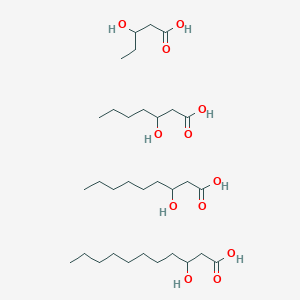
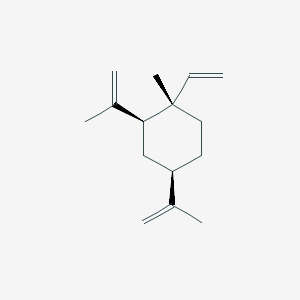
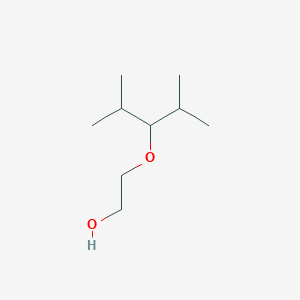
![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)
